molecular formula C18H22O4 B12278777 1,6-Bis(4-hydroxyphenoxy)hexane

1,6-Bis(4-hydroxyphenoxy)hexane

Cat. No.: B12278777
M. Wt: 302.4 g/mol
InChI Key: GAUXFYRABTWLKY-UHFFFAOYSA-N
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Description

1,6-Bis(4-hydroxyphenoxy)hexane is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(4-hydroxyphenoxy)hexane can be synthesized through the reaction of hydroquinone with 1,6-dibromohexane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroquinone acts as a nucleophile, displacing the bromine atoms on the hexane chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(4-hydroxyphenoxy)hexane undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Esters or ethers

Scientific Research Applications

1,6-Bis(4-hydroxyphenoxy)hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Bis(4-hydroxyphenoxy)hexane involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, affecting the protein’s function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-hydroxyethoxy)benzene
  • 1,4-Bis(2-hydroxypropoxy)benzene
  • 1-(4-(2-hydroxyethoxy)phenoxy)propan-2-ol

Uniqueness

1,6-Bis(4-hydroxyphenoxy)hexane is unique due to its longer hexane backbone, which provides greater flexibility and spacing between the hydroxyphenoxy groups. This structural feature can influence the compound’s reactivity and its ability to form polymers with distinct properties .

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

4-[6-(4-hydroxyphenoxy)hexoxy]phenol

InChI

InChI=1S/C18H22O4/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12,19-20H,1-4,13-14H2

InChI Key

GAUXFYRABTWLKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCCOC2=CC=C(C=C2)O

Origin of Product

United States

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